molecular formula C9H11NO2 B8797289 4-Methoxy-2,3-dihydrobenzofuran-3-amine

4-Methoxy-2,3-dihydrobenzofuran-3-amine

Cat. No.: B8797289
M. Wt: 165.19 g/mol
InChI Key: HJDRZCNWTNXKQN-UHFFFAOYSA-N
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Description

4-Methoxy-2,3-dihydrobenzofuran-3-amine is an organic compound with the molecular formula C9H11NO2. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2,3-dihydrobenzofuran-3-amine typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the reaction of 2-(allyloxy)anilines with DABCO-bis(sulfur dioxide) and aryl propiolates, generating a 2-(allyloxy)aryl radical in situ, which undergoes intramolecular addition to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up laboratory procedures, can be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2,3-dihydrobenzofuran-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the benzofuran ring .

Mechanism of Action

The mechanism of action of 4-Methoxy-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in microbial growth, making them effective antimicrobial agents . The exact molecular targets and pathways depend on the specific application and the compound’s structural modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-2,3-dihydrobenzofuran-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

4-methoxy-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H11NO2/c1-11-7-3-2-4-8-9(7)6(10)5-12-8/h2-4,6H,5,10H2,1H3

InChI Key

HJDRZCNWTNXKQN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(CO2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of the above described 4-methoxy-benzofuran-3-one oxime (6.15 g, 34.3 mmol) in EtOH (500 ml) with 10% Pd/C (6.15 g) was hydrogenated at 23° C. and atmospheric pressure for 18 h. Filtered the catalyst off, washed with EtOH, evaporated the filtrate totally and dried in high vacuum to give (RS)-4-methoxy-2,3-dihydro-benzofuran-3-ylamine as a light yellow oil (3.65 g, 64%); MS: m/e=166.2 (M+H|).
Name
4-methoxy-benzofuran-3-one oxime
Quantity
6.15 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
6.15 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of the above described 4-methoxy-benzofuran-3-one oxime (27.7 g, 155 mmol; HPLC 1.448 min) and Raney-Nickel (13.85 g) in tetrahydrofuran (700 mL) and methanol (700 mL) was hydrogenated at 100 bar hydrogen-pressure at 100° C. for 22 h. Filtered the catalyst off, washed with methanol and tetrahydrofuran, all volatiles very removed in vacuum to give the title compound as a brown oil (24.7 g, 98%, HPLC 0.4 min), MS (ISP) m/e=166.2 [(M+H)+].
Name
4-methoxy-benzofuran-3-one oxime
Quantity
27.7 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
13.85 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98%

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